molecular formula C6H14ClNO5 B12523905 1-Amino-1-deoxy-D-psicose hydrochloride

1-Amino-1-deoxy-D-psicose hydrochloride

Cat. No.: B12523905
M. Wt: 215.63 g/mol
InChI Key: BXEJEZFWNIJRIM-UHFFFAOYSA-N
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Description

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride: is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable hexose sugar, such as glucose or mannose.

    Amination: The hexose sugar undergoes amination, where an amino group is introduced at the first carbon position.

    Hydroxylation: The hydroxyl groups are introduced or preserved at the 3rd, 4th, 5th, and 6th carbon positions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of acylated or sulfonated derivatives.

Scientific Research Applications

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It may interfere with signal transduction pathways, affecting cellular responses.

    Metabolic Pathways: The compound can be involved in or alter metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride: can be compared with similar compounds such as:

    Glucosamine Hydrochloride: Similar structure but lacks some hydroxyl groups.

    Mannosamine Hydrochloride: Similar structure but differs in the configuration of hydroxyl groups.

    N-Acetylglucosamine: Contains an acetyl group instead of a free amino group.

Uniqueness

  • The unique combination of multiple hydroxyl groups and an amino group in (3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride provides distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

1-amino-3,4,5,6-tetrahydroxyhexan-2-one;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h4-6,8,10-12H,1-2,7H2;1H

InChI Key

BXEJEZFWNIJRIM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(=O)CN)O)O)O)O.Cl

Origin of Product

United States

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